3(R)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride 3(R)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13766290
InChI: InChI=1S/C10H14N2.2ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;;/h1-4,10,12H,5-7,11H2;2*1H/t10-;;/m1../s1
SMILES: C1C(NCC2=CC=CC=C21)CN.Cl.Cl
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.15 g/mol

3(R)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

CAS No.:

Cat. No.: VC13766290

Molecular Formula: C10H16Cl2N2

Molecular Weight: 235.15 g/mol

* For research use only. Not for human or veterinary use.

3(R)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride -

Specification

Molecular Formula C10H16Cl2N2
Molecular Weight 235.15 g/mol
IUPAC Name [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine;dihydrochloride
Standard InChI InChI=1S/C10H14N2.2ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;;/h1-4,10,12H,5-7,11H2;2*1H/t10-;;/m1../s1
Standard InChI Key HSSUKJOECDCYRF-YQFADDPSSA-N
Isomeric SMILES C1[C@@H](NCC2=CC=CC=C21)CN.Cl.Cl
SMILES C1C(NCC2=CC=CC=C21)CN.Cl.Cl
Canonical SMILES C1C(NCC2=CC=CC=C21)CN.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name, [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine dihydrochloride, reflects its stereochemistry and functional groups. Key identifiers include:

PropertyValue
Molecular FormulaC₁₀H₁₆Cl₂N₂
Molecular Weight235.15 g/mol
Canonical SMILESC1C(NCC2=CC=CC=C21)CN.Cl.Cl
InChIKeyHSSUKJOECDCYRF-YQFADDPSSA-N
PubChem CID74889836

The THIQ core consists of a benzene ring fused to a piperidine-like structure, with the aminomethyl group introducing chirality at C3. The dihydrochloride salt enhances solubility, a common modification for bioactive molecules.

Synthesis and Manufacturing Processes

Chiral Synthesis via Transfer Hydrogenation

Enantioselective synthesis of the THIQ scaffold employs chiral Ru(II) complexes for asymmetric transfer hydrogenation, achieving high enantiomeric excess (ee) for the (R)-configuration. This method avoids harsh reducing agents, preserving functional groups sensitive to traditional hydrogenation.

Aluminum Hydride Reduction

An alternative route reduces 1-cyano-1,2,3,4-tetrahydroisoquinolines using aluminum hydride (AlH₃) to yield 1-(aminomethyl)-THIQs . This one-step process simplifies scalability but requires careful control to prevent over-reduction .

Pictet-Spengler Reaction

Condensation of β-arylethylamines with aldehydes or ketones forms the THIQ backbone, followed by aminomethylation at C3. This method is versatile but may necessitate additional steps to achieve stereochemical purity.

Pharmacological Profile and Biological Activities

Adrenoceptor Modulation

In vitro assays demonstrate weak partial agonist activity at β-adrenoceptors (pEC₅₀ ≈ 5.2) and minimal α-adrenoceptor activation . Compared to phenylethanolamines like isoproterenol, the compound’s 100-fold lower potency suggests divergent binding modes, possibly due to steric hindrance from the THIQ ring .

ActivityReceptor TypePotency (pEC₅₀)
Partial Agonismβ-Adrenoceptor5.2
Weak Agonismα-Adrenoceptor<4.5

Neuroprotective and Antimicrobial Effects

Preliminary studies indicate neuroprotective efficacy in oxidative stress models, potentially mediated by NMDA receptor antagonism. Additionally, structural analogs exhibit broad-spectrum antimicrobial activity, though data specific to this compound remain limited.

Analytical Characterization and Quality Control

Spectroscopic Analysis

¹H NMR spectra reveal two distinct proton environments: aromatic protons (δ 6.8–7.2 ppm) and aliphatic protons from the THIQ ring (δ 2.5–3.5 ppm) . ¹³C NMR confirms the aminomethyl group’s presence via a signal at δ 45.2 ppm .

Protonation Behavior

pKa measurements (≈9.1) indicate monoprotonation at the exocyclic nitrogen under physiological conditions, critical for membrane permeability and target engagement .

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